Green Chemistry Metric: Radical N-Acetylation in Water vs. Traditional Reagents
Acethydrazide serves as an acetyl radical source for N-acetylation of amines, enabling a reaction that proceeds in water at room temperature, which is a stark contrast to traditional acetylating agents that often require organic solvents, anhydrous conditions, or elevated temperatures [1]. This process, which uses TBHP and TBAI, demonstrates excellent chemoselectivity and broad substrate scope. The use of water as a solvent and mild temperatures provides a superior environmental profile compared to acetyl chloride or acetic anhydride, which are typically used in organic solvents and may generate corrosive byproducts. The method has been shown to be scalable for the synthesis of pharmaceuticals and drug intermediates [1].
| Evidence Dimension | Reaction Conditions for Amine Acetylation |
|---|---|
| Target Compound Data | Water, Room Temperature, Metal-Free |
| Comparator Or Baseline | Acetyl Chloride (CAS 75-36-5) and Acetic Anhydride (CAS 108-24-7) |
| Quantified Difference | Water solvent vs. organic solvent (e.g., DCM, pyridine); Room temp. vs. often 0°C to reflux; Avoids corrosive byproducts. |
| Conditions | In vitro; N-acetylation of aryl/heteroaryl amines with acetohydrazide, TBHP, and TBAI in water. |
Why This Matters
This enables a significantly more sustainable and user-friendly process for amine derivatization in drug discovery and process chemistry, reducing solvent waste and energy consumption.
- [1] Gupta, A., Kherudkar, A., & Laha, J. K. (2025). Denitrogenative Radical Transacetylation of Amines Using Acetohydrazide in Water at Room Temperature. The Journal of Organic Chemistry, 90, 6392-6406. DOI: 10.1021/acs.joc.5c00148 View Source
